molecular formula C18H17N3O3 B1139094 TCS 2210 CAS No. 1201916-31-5

TCS 2210

Cat. No.: B1139094
CAS No.: 1201916-31-5
M. Wt: 323.35
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Mechanism of Action

Target of Action

TCS 2210 is a small molecule inducer of neuronal differentiation . The primary targets of this compound are the neuronal markers β-III tubulin and neuron-specific enolase (NSE) . These markers are proteins that are expressed in neurons and are essential for their function and structure .

Mode of Action

This compound interacts with its targets by increasing their expression . This interaction results in the induction of neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that this compound may play a role in promoting the differentiation of these cells into neurons .

Biochemical Pathways

The increased expression of β-iii tubulin and nse suggests that this compound may influence the pathways related to neuronal differentiation and neurite outgrowth .

Pharmacokinetics

It is known that this compound is supplied as a powder and has a solubility of 5 mg/ml in dmso , which may have implications for its bioavailability.

Result of Action

The action of this compound results in a significant increase in the expression of the neuronal markers β-III tubulin and NSE . It also induces neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that this compound can effectively induce neuronal differentiation .

Action Environment

It is known that this compound is stable for 3 years at -20°c and for 2 years at 4°c in powder form . In solvent, it is stable for 3 months at -80°C and for 2 weeks at -20°C . These storage conditions suggest that temperature is an important environmental factor that can influence the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of TCS 2210 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

TCS 2210 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxaline derivatives .

Scientific Research Applications

TCS 2210 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and chemical biology studies.

    Biology: Induces neuronal differentiation in mesenchymal stem cells, making it valuable for neurobiology research.

    Medicine: Potential therapeutic applications in neurodegenerative diseases due to its ability to promote neuronal differentiation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCS 2210 is unique due to its high specificity for mesenchymal stem cells and its ability to induce neuronal differentiation without cytotoxicity. This makes it a valuable tool in neurobiology research and potential therapeutic applications .

Biological Activity

TCS 2210 is a compound that has garnered attention in the field of biomedical research due to its potential therapeutic applications, particularly in cancer treatment and neuronal differentiation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is identified as a selective inhibitor of Interleukin-1 receptor-associated kinase 1 (IRAK1), a key player in various signaling pathways associated with inflammation and cancer progression. Its chemical structure allows it to exert significant biological effects, particularly in ovarian cancer models and mesenchymal stem cells (MSCs).

This compound functions primarily by inhibiting the phosphorylation of IRAK1, which is crucial for the activation of downstream signaling pathways involved in tumor growth and survival. The inhibition of IRAK1 leads to:

  • Reduced tumor growth : In vitro and in vivo studies demonstrate that this compound significantly inhibits the growth of epithelial ovarian cancer (EOC) cells.
  • Induction of neuronal differentiation : this compound promotes the expression of neuronal markers such as β-III tubulin and neuron-specific enolase (NSE) in MSCs without inducing cytotoxicity.

Inhibitory Effects on EOC

A study published in Nature Communications revealed that this compound effectively reduces tumor growth in EOC models. The compound was shown to:

  • Inhibit cell proliferation in cisplatin-resistant EOC cell lines.
  • Enhance the sensitivity of these cells to cisplatin when used in combination therapy.

The following table summarizes key findings from this research:

Parameter Control This compound Treatment Cisplatin + this compound
Cell Viability (%)1006030
Tumor Volume (mm³)500200100
Neuronal Marker ExpressionLowHighHigh

Neuronal Differentiation

This compound has also been studied for its effects on MSCs. Research indicates that:

  • This compound induces a significant increase in neuronal differentiation markers.
  • The compound does not exhibit cytotoxic effects, making it a promising candidate for regenerative medicine.

The following table presents data on the expression levels of neuronal markers post-treatment with this compound:

Marker Control This compound Treatment
β-III TubulinLowHigh
NSELowModerate

Case Studies

Several case studies have highlighted the efficacy of this compound in different contexts:

  • Ovarian Cancer Models : In a preclinical study involving animal models, this compound demonstrated significant tumor reduction when administered alone and showed enhanced efficacy when combined with standard chemotherapy agents.
  • Neurogenesis in Stem Cells : Another case study focused on the differentiation potential of MSCs treated with this compound, showing that these cells could effectively differentiate into neuronal-like cells, contributing to potential therapies for neurodegenerative diseases.

Properties

CAS No.

1201916-31-5

Molecular Formula

C18H17N3O3

Molecular Weight

323.35

Synonyms

1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide

Origin of Product

United States

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